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Compound of Interest

Compound Name: Lauroyl alanine

Cat. No.: B1674568 Get Quote

Introduction

N-lauroyl-L-alanine is an N-acyl amino acid, a class of molecules finding increasing application

in the pharmaceutical, cosmetic, and material science industries. It is synthesized from the

natural amino acid L-alanine and lauric acid, a saturated fatty acid. This guide provides an in-

depth overview of the key spectroscopic techniques used to characterize N-lauroyl-L-alanine:

Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography

(HPLC), and Mass Spectrometry (MS). The information presented is intended for researchers,

scientists, and drug development professionals requiring a comprehensive understanding of

the analytical methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-lauroyl-

L-alanine. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups

and to establish the connectivity of the atoms within the molecule.

¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for N-lauroyl-L-alanine. These

values are based on the analysis of similar N-acyl amino acids and the known chemical shifts

of L-alanine and lauric acid moieties.

Table 1: ¹H NMR Spectroscopic Data for N-lauroyl-L-alanine (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.5 - 7.5 br s 1H -NH- (Amide proton)

~4.3 - 4.5 q 1H α-CH (Alanine)

~2.2 - 2.3 t 2H
-CH₂-C=O (Lauric

acid)

~1.5 - 1.7 m 2H
-CH₂-CH₂-C=O

(Lauric acid)

~1.3 - 1.4 d 3H -CH₃ (Alanine)

~1.2 - 1.3 br s 16H -(CH₂)₈- (Lauric acid)

~0.8 - 0.9 t 3H -CH₃ (Lauric acid)

br s = broad singlet, q = quartet, t = triplet, m = multiplet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data for N-lauroyl-L-alanine (Predicted)

Chemical Shift (δ, ppm) Assignment

~175 - 177 -COOH (Carboxylic acid)

~173 - 174 -C=O (Amide)

~49 - 51 α-CH (Alanine)

~36 - 38 -CH₂-C=O (Lauric acid)

~31 - 32 -(CH₂)ₙ-

~29 - 30 -(CH₂)ₙ-

~25 - 26 -CH₂-CH₂-C=O (Lauric acid)

~22 - 23 -CH₂-CH₃ (Lauric acid)

~18 - 19 -CH₃ (Alanine)

~14 -CH₃ (Lauric acid)
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Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of N-lauroyl-L-alanine in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the sample is fully

dissolved; gentle warming or sonication may be required.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)

equipped with a standard probe.

¹H NMR Acquisition:

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 16-64 scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A greater number of scans will be necessary compared to ¹H NMR to achieve an adequate

signal-to-noise ratio (typically several hundred to thousands of scans), depending on the

sample concentration and instrument sensitivity.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier

transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift

scale using the residual solvent peak as an internal reference. Integrate the ¹H NMR signals

and pick the peaks in both ¹H and ¹³C spectra.
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High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of N-lauroyl-L-alanine and for quantitative

analysis. A reversed-phase HPLC method is typically employed.

HPLC Data
Table 3: Typical HPLC Parameters for N-lauroyl-L-alanine Analysis

Parameter Value

Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase A
Water with 0.1% Trifluoroacetic Acid (TFA) or

Formic Acid

Mobile Phase B
Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

or Formic Acid

Gradient

A time-dependent gradient from a higher polarity

(more of mobile phase A) to a lower polarity

(more of mobile phase B) is typically used. For

example, starting with 90% A and decreasing to

10% A over 20 minutes.

Flow Rate 1.0 mL/min

Column Temperature 25-30 °C

Detection
UV at 210-220 nm (for the amide bond) or

Evaporative Light Scattering Detector (ELSD)

Injection Volume 10-20 µL

Expected Retention Time

Highly dependent on the specific gradient and

column, but expected to be in the mid-to-late

region of the chromatogram due to the long alkyl

chain.

Experimental Protocol for HPLC Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Filter and

degas the solvents to prevent pump and column issues.

Sample Preparation: Accurately weigh and dissolve a small amount of N-lauroyl-L-alanine in

a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known

concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter

before injection.

Instrument Setup:

Equilibrate the HPLC system with the initial mobile phase composition for a sufficient time

to ensure a stable baseline.

Set the detector wavelength and other instrument parameters as specified in Table 3.

Analysis: Inject the prepared sample solution and run the gradient program.

Data Analysis: Identify the peak corresponding to N-lauroyl-L-alanine based on its retention

time. The purity can be assessed by calculating the area percentage of the main peak

relative to the total area of all peaks in the chromatogram. For quantitative analysis, a

calibration curve should be prepared using standards of known concentrations.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of N-lauroyl-L-alanine and to

confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

MS Data
Table 4: Mass Spectrometry Data for N-lauroyl-L-alanine
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Parameter Value

Molecular Formula C₁₅H₂₉NO₃[1]

Molecular Weight 271.40 g/mol [1]

Exact Mass 271.21474 Da

Expected Ion Adducts (Positive Mode)
[M+H]⁺: m/z 272.2220, [M+Na]⁺: m/z 294.2039,

[M+K]⁺: m/z 310.1779

Expected Ion Adducts (Negative Mode) [M-H]⁻: m/z 270.2074, [M+Cl]⁻: m/z 306.1814

Experimental Protocol for MS Analysis
Sample Preparation: Prepare a dilute solution of N-lauroyl-L-alanine (typically 1-10 µg/mL) in

a solvent compatible with ESI, such as methanol or acetonitrile/water. A small amount of

formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to

enhance ionization.

Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be

introduced via direct infusion or through an LC-MS system.

MS Acquisition:

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,

drying gas flow, and temperature) to obtain a stable and strong signal.

Acquire the mass spectrum in the appropriate m/z range (e.g., 100-500).

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to

observe characteristic fragment ions.

Data Analysis: Identify the molecular ion peaks corresponding to the expected adducts. For

HRMS, the measured accurate mass can be used to confirm the elemental formula.

Experimental Workflow and Logical Relationships
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The following diagram illustrates the typical workflow for the complete spectroscopic

characterization of N-lauroyl-L-alanine.

Synthesis and Purification

Spectroscopic Characterization

Data Analysis and Interpretation

Final Confirmation

Synthesis of N-lauroyl-L-alanine

Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹H and ¹³C) HPLC Analysis Mass Spectrometry

(ESI-MS)

Structure Elucidation Purity Assessment Molecular Weight Confirmation

Comprehensive Characterization Report

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-

lauroyl-L-alanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

http://hanicka.uochb.cas.cz/~bour/pdf/56.pdf
https://www.benchchem.com/product/b1674568#spectroscopic-characterization-of-n-lauroyl-l-alanine-nmr-hplc-ms
https://www.benchchem.com/product/b1674568#spectroscopic-characterization-of-n-lauroyl-l-alanine-nmr-hplc-ms
https://www.benchchem.com/product/b1674568#spectroscopic-characterization-of-n-lauroyl-l-alanine-nmr-hplc-ms
https://www.benchchem.com/product/b1674568#spectroscopic-characterization-of-n-lauroyl-l-alanine-nmr-hplc-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674568?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

